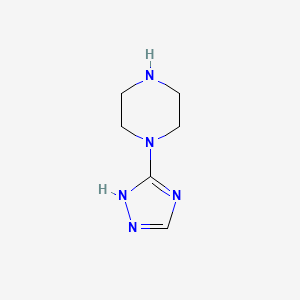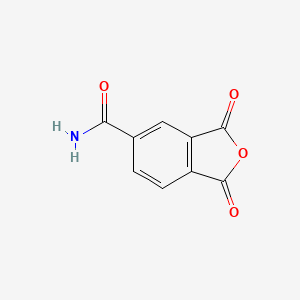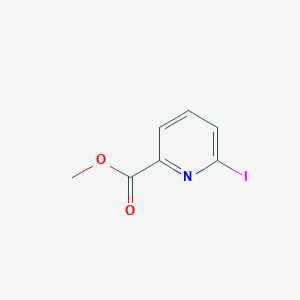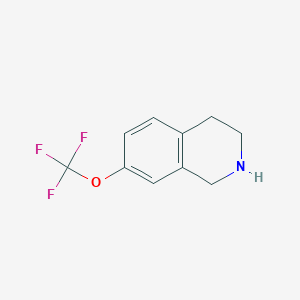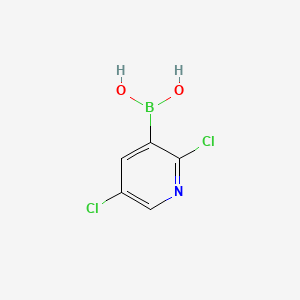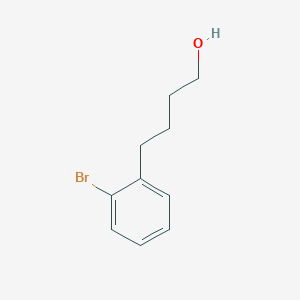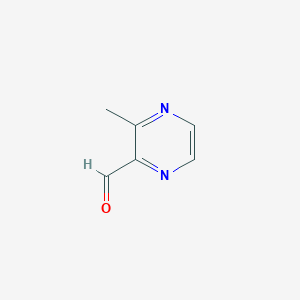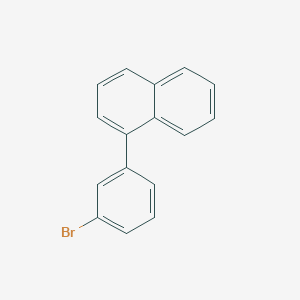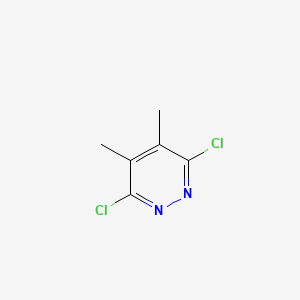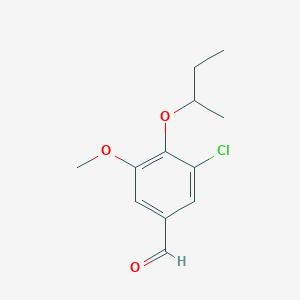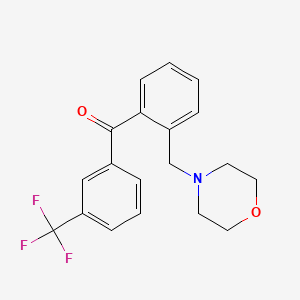
2-Morpholinomethyl-3'-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinomethyl-3'-trifluoromethylbenzophenone is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various morpholine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Morpholine derivatives are of interest in the field of medicinal chemistry and materials science due to their potential biological activity and their utility as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including bromination, amination, cyclization, and acidification, as demonstrated in the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . Another example is the synthesis of a key intermediate for DNA-PK inhibitors, which employs allyl protecting groups and a Baker-Venkataraman rearrangement to generate the chromenone scaffold . These methods highlight the versatility of synthetic approaches that can be applied to morpholine derivatives, potentially including the synthesis of 2-Morpholinomethyl-3'-trifluoromethylbenzophenone.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex and is often elucidated using techniques such as single-crystal X-ray analysis. For instance, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined, revealing its orthorhombic system and space group . This level of structural detail is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. For example, the semicarbazones or phenylhydrazones of 2-aminobenzophenone can be cyclized to form benzo[e]-1,3,4-triazepine derivatives . Additionally, the reaction of morpholinium cations with different chloro-nitrobenzoates can lead to the formation of hydrogen-bonded chains and rings, demonstrating the ability of morpholine derivatives to participate in hydrogen bonding and other non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure and the presence of functional groups. For example, the introduction of trifluoromethyl groups can affect the compound's lipophilicity, which is important for its biological activity . The crystallographic data provided for certain morpholine derivatives can also give insights into their density and molecular packing, which are relevant for material science applications .
Applications De Recherche Scientifique
Synthesis and Characterization
Development of Derivatives for Crystal Analysis : A study synthesized and characterized biologically active 1,2,4-triazole derivatives, including a compound similar to 2-Morpholinomethyl-3'-trifluoromethylbenzophenone, for crystal analysis via X-ray diffraction. This research highlights its utility in crystallography and molecular interactions study (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Key Precursor in DNA-PK Inhibitor Synthesis : It has been used as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, showcasing its importance in the development of therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
Molecular and Chemical Studies
Quantum Chemical Studies for Corrosion Inhibition : This compound has been included in quantum chemical studies to determine its effectiveness as a corrosion inhibitor for steel, indicating its potential in industrial applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Membrane-Protective Activity Research : Research on derivatives of 2,6-diisobornylphenol, which includes compounds related to 2-Morpholinomethyl-3'-trifluoromethylbenzophenone, showed significant membrane-protective and antioxidant activities. This demonstrates its potential in pharmacological and biochemical research (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).
Development of Fluorescent Probes for Hypoxic Cells : A derivative of this compound was used to develop a fluorescent probe for hypoxic cells, which is crucial in biomedical research for disease-relevant hypoxia imaging (Feng, Wang, Chen, Wang, Wang, Li, Li, Zhou, & Zhang, 2016).
Propriétés
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSYDJZXKTZES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615824 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinomethyl-3'-trifluoromethylbenzophenone | |
CAS RN |
898750-80-6 |
Source


|
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

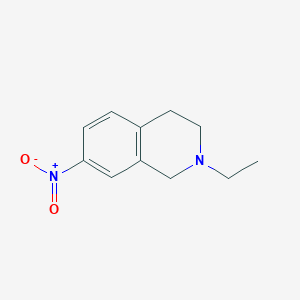
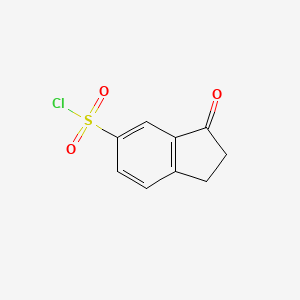

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
